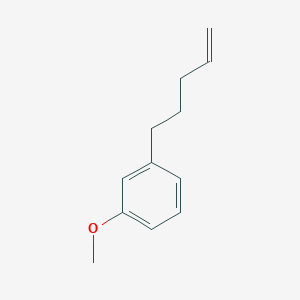

5-(3-Methoxyphenyl)-1-pentene

Overview

Description

The compound “5-(3-Methoxyphenyl)-1-pentene” is a type of organic compound known as a phenylpentene. It likely contains a pentene (five-carbon alkene) backbone with a methoxyphenyl group attached .

Synthesis Analysis

While specific synthesis methods for “5-(3-Methoxyphenyl)-1-pentene” are not available, similar compounds are often synthesized through reactions like protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “5-(3-Methoxyphenyl)-1-pentene” would likely involve a five-carbon chain with a double bond (the pentene part) and a phenyl ring (a six-carbon ring) with a methoxy group (an oxygen and a methyl group) attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Methoxyphenyl)-1-pentene” would depend on its exact structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Pharmacology

5-(3-Methoxyphenyl)-1-pentene: has potential applications in pharmacology, particularly in the development of curcumin-based therapies . Curcumin, a compound structurally related to 5-(3-Methoxyphenyl)-1-pentene, is known for its anti-inflammatory and antioxidant properties . Research suggests that modifying curcumin’s structure could enhance its pharmacological effects, including bioavailability and therapeutic efficacy .

Biochemistry

In biochemistry, 5-(3-Methoxyphenyl)-1-pentene could be involved in the study of enzyme interactions and metabolic pathways . The methoxyphenyl group is a common moiety in many bioactive molecules, which can be crucial for molecular docking and receptor binding studies .

Organic Chemistry

This compound’s applications in organic chemistry include serving as a precursor or intermediate in the synthesis of complex organic molecules. Its reactive olefinic bond makes it a candidate for various organic reactions , such as hydrogenation or halogenation , to create new compounds with potential applications in material science and medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, 5-(3-Methoxyphenyl)-1-pentene could be used to synthesize novel drug candidates . Its structure is similar to that of compounds with known medicinal properties, and it could be a key building block for designing drugs with improved selectivity and potency against various diseases .

Chemical Engineering

Chemical engineers could explore the use of 5-(3-Methoxyphenyl)-1-pentene in the design of catalysts and chemical processes . Its structure could influence the development of sustainable and efficient methods for producing pharmaceuticals and fine chemicals .

Materials Science

In materials science, derivatives of 5-(3-Methoxyphenyl)-1-pentene could contribute to the creation of new polymers and coatings with unique properties, such as enhanced durability or electrical conductivity . The compound’s molecular structure could be key in developing materials with specific functionalities .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with metabotropic glutamate 5 (mglu 5) receptors . These receptors play a crucial role in various neurological processes, including learning, memory, and pain perception .

Mode of Action

5-(3-Methoxyphenyl)-1-pentene is suggested to act as a partial negative allosteric modulator (NAM) of the mGlu 5 receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that influence the receptor’s response to its ligand. In the case of 5-(3-Methoxyphenyl)-1-pentene, it may reduce the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .

Biochemical Pathways

This receptor is involved in several signaling pathways, including the phospholipase C and cyclic AMP pathways . Changes in these pathways can have downstream effects on neuronal excitability, synaptic plasticity, and neuroprotection .

Pharmacokinetics

Similar compounds have been found to have low systemic bioavailability following oral dosing . This suggests that 5-(3-Methoxyphenyl)-1-pentene may also have low bioavailability, which could impact its efficacy.

Result of Action

It has been suggested that the compound may induce rapid and sustained antidepressant-like effects in a brain-derived neurotrophic factor (bdnf)-dependent mechanism . This suggests that 5-(3-Methoxyphenyl)-1-pentene may influence neuronal survival, growth, and differentiation.

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the stability and activity of similar compounds

Future Directions

properties

IUPAC Name |

1-methoxy-3-pent-4-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h3,6,8-10H,1,4-5,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKOXDABAMXRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methoxyphenyl)-1-pentene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)

![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)

![methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1452910.png)

![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)

![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)

![[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1452920.png)